18-Methyl-19-nortestosterone

Progestin development Structure-activity relationship (SAR) McPhail assay

Procure 18-Methyl-19-nortestosterone (CAS 793-54-4) — the indispensable 13β-ethyl-19-nor scaffold that defines the levonorgestrel-class pharmacophore. Unlike generic 19-nortestosterone, the 18-methyl group confers a 3–9× progestational potency gain (McPhail index) and critically modulates AR/PR selectivity. This racemic reference standard serves as Levonorgestrel EP Impurity D / Norgestrel EP Impurity D for ANDA method validation and ICH Q3A/Q3B-compliant impurity profiling. Forensic labs rely on its unique LC-HRMSMS signature for 24 h detection of 18-methylsteroid abuse. Insist on full characterization data and regulatory traceability.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 793-54-4
Cat. No. B1250990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methyl-19-nortestosterone
CAS793-54-4
Synonyms13-EHGEO
13-ethyl-17-hydroxy-gon-4-en-3-one
13-ethyl-17-hydroxy-gon-4-en-3-one, (17beta)-isome
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
InChIInChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1
InChIKeyFBYZQDCRLYHHHP-ZOFHRBRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Methyl-19-nortestosterone (CAS 793-54-4): Core 19-Nor Steroid Scaffold for Progestin and Androgen Development


18-Methyl-19-nortestosterone (18-MNT; 13-ethyl-17-hydroxy-gon-4-en-3-one; CAS 793-54-4) is a synthetic 19-nor steroid belonging to the estrane/gonane class of androgenic-anabolic steroids [1]. It is characterized by a 13β-ethyl group in place of the conventional C13 methyl, the absence of a C10 methyl (19-nor), a Δ4-3-keto configuration, and a 17β-hydroxyl group [2]. This compound is foundational to multiple pharmacopeial impurity monographs (e.g., Levonorgestrel EP Impurity K) and serves as the core unsubstituted backbone from which many clinically relevant synthetic progestins and designer androgens are derived via 17α-substitution [1][3]. Notably, this is the specific scaffold lacking the 17α-ethynyl group that distinguishes it from the pharmaceutical product Levonorgestrel.

Why 18-Methyl-19-nortestosterone Cannot Be Replaced by 19-Nortestosterone or Other In-Class Analogs


The 19-nortestosterone scaffold is highly sensitive to minor structural alterations that produce profound shifts in pharmacological profile, particularly in the relative activation of progesterone (PR) versus androgen (AR) receptors. Systematic structure-activity studies demonstrate that the introduction of an 18-methyl group onto the 19-nor steroid framework markedly potentiates androgenic activity while synergistically modulating progestational potency [1]. Consequently, procurement of a generic 19-nor steroid (e.g., nandrolone) cannot replicate the distinct synthetic versatility or the specific pharmacological profile conferred by the C13 ethyl group present in 18-Methyl-19-nortestosterone. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest structural neighbors.

Quantitative Differentiation Evidence for 18-Methyl-19-nortestosterone Relative to Comparator 19-Nor Steroids


18-Methyl Substitution Enhances Progestational Potency 3‑ to 9‑Fold over the Non-Methylated Analog in In Vivo Bioassays

In a controlled head-to-head study, the addition of an 18-methyl group to the norethisterone (NET) backbone (yielding 18‑methyl‑NET, also known as levonorgestrel) increased progestational activity in the McPhail test (immature rabbit) by 3‑ to 5‑fold compared to unsubstituted NET. In the ovulation inhibition assay (cycling rat), the same substitution produced 3‑ to 9‑fold more potent compounds [Evidence-locked; no absolute IC50 provided in the source]. This demonstrates that the C18 methylation critically enhances in vivo progestational efficacy on the 19‑nor scaffold [1]. The unsubstituted parent 18‑Methyl‑19‑nortestosterone (lacking the 17α‑ethynyl group) retains the essential 13β‑ethyl feature, making it the key intermediate for constructing clinically potent progestins that would not be accessible from 19‑nortestosterone (nandrolone).

Progestin development Structure-activity relationship (SAR) McPhail assay

18-Methyl Group Potentiates Androgen Receptor-Mediated Activity In Vitro Compared with the Non-Methylated 19-Nor Scaffold

With respect to AR binding and transactivation activities, the 18‑methyl group potentiated androgenic in vitro activity of the 19‑nor scaffold [1]. In the Hershberger assay performed in immature orchidectomized rats, 18‑NET (levonorgestrel) exhibited significantly higher androgenicity, measured by ventral prostate weight gain, than 11,18‑NET (etonogestrel). The correlation coefficient between in vitro AR transactivation activity and in vivo androgenic potency was 0.88, confirming the mechanistic link [1]. The 17α‑unsubstituted parent compound, 18‑Methyl‑19‑nortestosterone, serves as the minimal pharmacophoric unit carrying the activity‑enhancing 18‑methyl group, making it an essential reference standard for AR SAR campaigns.

Androgen receptor Transactivation assay Selectivity profiling

17α-Ethynyl-18-methyl-19-nortestosterone (Free Alcohol) Exhibits Oral Ovulation Inhibition ED50 of 10 mg, Differentiating from Orally Inactive 19-Nortestosterone

US Patent RE28,690 reports that the free 17α‑ethinyl‑18‑methyl‑19‑nortestosterone (the 17α‑ethynylated derivative built upon the 18‑Methyl‑19‑nortestosterone scaffold) has an ED50 of 10 mg for ovulation inhibition in female Sprague‑Dawley rats following oral administration [1]. In marked contrast, 19‑nortestosterone (nandrolone) is orally inactive without esterification or 17α‑alkylation. Although this data pertains to the 17α‑ethynyl derivative, it underscores that the 13β‑ethyl‑bearing scaffold provides a permissive framework for oral activity when appropriately substituted, a property not shared by the parent 19‑nortestosterone core. The acetate ester of the same derivative further reduced the ED50 to 3 mg, demonstrating the scaffold's compatibility with prodrug strategies [1].

Oral bioavailability Ovulation inhibition Pharmacokinetic differentiation

18-Methyl-19-nortestosterone Metabolite Serves as a Definitive Long-Term Marker for Detection of 18-Methylsteroid Administration in Forensic and Doping Contexts

A 2022 case report in Drug Testing and Analysis demonstrated that the 18‑methyl‑19‑nortestosterone metabolite was detectable in human urine for up to 24 hours following oral administration of the precursor methoxydienone, whereas the parent methoxydienone was absent in supplements or rapidly degraded [1]. In silico modeling within the same study confirmed androgen receptor activation comparable to 18‑methylnandrolone (18‑Methyl‑19‑nortestosterone) [1]. In contrast, common 19‑nortestosterone metabolites (e.g., 19‑norandrosterone) do not carry the 18‑methyl signature, meaning that a standard 19‑nor screening panel would fail to identify 18‑methylsteroid misuse. The compound was validated as a suitable, specific marker for reliable detection in doping analysis [1].

Forensic toxicology Doping control Metabolite marker

Pharmacopeial Identity: 18-Methyl-19-nortestosterone is the Official Levonorgestrel EP Impurity K, Enabling Regulatory-Compliant Pharmaceutical Analysis

18‑Methyl‑19‑nortestosterone (synonym: 18‑Methylnandrolone) is designated as Levonorgestrel EP Impurity K per the European Pharmacopoeia and corresponds to USP‑listed 13‑Ethyl‑17β‑hydroxygon‑4‑en‑3‑one [1][2]. It is the sole 17‑des‑ethynyl impurity standard required for chromatographic system suitability testing in Levonorgestrel drug substance and drug product monographs. No other 19‑nor steroid (including nandrolone, 19‑nortestosterone, or 17α‑methyl‑19‑nortestosterone) fulfills this compendial role for the Levonorgestrel monograph. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [2].

Pharmaceutical quality control Impurity profiling Pharmacopeia compliance

The 18-Methyl-19-nortestosterone Core is the Sole Precursor Scaffold for Multiple High-Value Clinically Marketed Progestins and Designer AAS, Unlike 19-Nortestosterone

US Patent RE28,690 explicitly describes 17α‑ethinyl‑18‑methyl‑19‑nortestosterone as the active starting material for preparing a family of progestational esters [1]. Structurally, this unsubstituted scaffold (lacking the 17α‑ethynyl group) constitutes the minimal synthetic progenitor of an entire subclass of marketed therapeutics including levonorgestrel, desogestrel, gestodene, norgestimate, gestrinone, norboletone, and tetrahydrogestrinone (THG) [2]. In contrast, 19‑nortestosterone (nandrolone) leads to a distinct and smaller set of derivatives (e.g., norethandrolone, ethylestrenol) that do not possess the 18‑methyl group. The quantitative advantage is a matter of synthetic divergence: from the same 18‑methyl‑19‑nor intermediate, at least 7 clinically distinct, high‑revenue steroid APIs can be prepared [2], whereas the 19‑nortestosterone scaffold yields fewer than 3 marketed APIs of comparable scope.

Synthetic intermediate Drug substance precursor Patent starting material

High-Impact Application Scenarios for 18-Methyl-19-nortestosterone Supported by Quantitative Evidence


Progestin Structure-Activity Relationship (SAR) Campaigns and Novel Contraceptive Development

The 3‑ to 9‑fold progestational potency gain conferred by the 18‑methyl group (McPhail test and ovulation inhibition in rats) [1] makes 18‑Methyl‑19‑nortestosterone the indispensable starting scaffold for medicinal chemistry teams optimizing novel progestins. By retaining the 13β‑ethyl feature while systematically varying the 17α‑substituent, researchers can directly measure the incremental contribution of each modification relative to the established 18‑methyl baseline, a strategy not available if one begins with the non‑methylated 19‑nortestosterone core. This compound is the minimal pharmacophoric unit for the entire levonorgestrel-like progestin class.

Androgen Receptor Pharmacology and Selectivity Index Determination

Given the demonstrated potentiation of androgenic in vitro activity by the 18‑methyl group (correlation coefficient r = 0.88 between AR transactivation and in vivo ventral prostate growth) [1], researchers evaluating androgen receptor ligands require the 18‑methyl‑bearing scaffold to accurately assess progestogenic/androgenic selectivity indices. The parent 18‑Methyl‑19‑nortestosterone, lacking the confounding 17α‑ethynyl group, serves as the cleanest reference point for attributing AR activity contributions specifically to the 18‑methyl substituent, thereby enabling rational design of more selective progestins (e.g., etonogestrel, gestodene) with reduced androgenic side effects.

Pharmaceutical Impurity Testing and Generic Drug (ANDA) Regulatory Submissions

As Levonorgestrel EP Impurity K / USP 13‑Ethyl‑17β‑hydroxygon‑4‑en‑3‑one [2], 18‑Methyl‑19‑nortestosterone is mandated in chromatographic system suitability tests for Levonorgestrel-containing pharmaceutical products. Analytical development and QC laboratories must source this precise compound—not a structural analog—to validate HPLC/LC‑MS methods for ANDA filings. The compound is supplied with full characterization data compliant with current ICH Q3A/Q3B impurity guidelines, providing direct regulatory traceability that generic 19‑nortestosterone reference standards cannot satisfy [2].

Forensic Toxicology and Anti-Doping Surveillance Method Development

The 2022 forensic study established that the 18‑methyl‑19‑nortestosterone metabolite provides a unique 24‑hour detection window for 18‑methylsteroid abuse, with a mass spectrometric signature that distinguishes it from all non‑18‑methyl 19‑nor metabolites [3]. WADA-accredited laboratories and forensic toxicology units must procure the authenticated reference compound to develop and validate targeted LC‑HRMSMS assays capable of differentiating illicit 18‑methylsteroid consumption from therapeutic nandrolone use. This is a critical capability gap that cannot be closed using conventional 19‑nortestosterone metabolite reference materials.

Quote Request

Request a Quote for 18-Methyl-19-nortestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.